molecular formula C8H19O2PS2 B1671620 Ethoprop CAS No. 13194-48-4

Ethoprop

Cat. No. B1671620
CAS RN: 13194-48-4
M. Wt: 242.3 g/mol
InChI Key: VJYFKVYYMZPMAB-UHFFFAOYSA-N
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Description

Ethoprop, also known as Prophos or Mocap, is an organophosphate ester with the formula C8H19O2PS2 . It is a clear yellow to colorless liquid that has a characteristic mercaptan-like odor . It is primarily used as an insecticide and nematicide .


Synthesis Analysis

Ethoprop can be synthesized by reacting phosphoryl chloride with two equivalents of n-propylmercaptan and one equivalent of sodium ethoxide . Another pathway involves reacting n-propylmercaptan and sodium ethoxide with phosphorus trichloride to yield ethoxy-bis (propylsulfanyl)phosphane, which can then be oxidized by hydrogen peroxide to yield the product .


Molecular Structure Analysis

The molecular formula of Ethoprop is C8H19O2PS2 . It has an average mass of 242.339 Da and a mono-isotopic mass of 242.056412 Da .


Chemical Reactions Analysis

Ethoprop is an organothiophosphate nematicide and insecticide . It decreases the infectivity of M. chitwoodi and M. hapla second-stage juveniles .


Physical And Chemical Properties Analysis

Ethoprop has a density of 1.1±0.1 g/cm3 . Its boiling point is 310.2±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.9±3.0 kJ/mol . The flash point is 141.4±23.2 °C .

Scientific Research Applications

Field Studies in Agriculture

Ethoprop's behavior in agricultural settings has been a subject of field studies. For instance, its application in Florida demonstrated how it behaves in different soil types. When applied to sand soil in an orange grove, ethoprop residues declined significantly within two months, indicating rapid degradation and confinement to the upper soil layers (Norris et al., 1991). Similarly, in a study involving flue-cured tobacco land, soil samples showed the presence of ethoprop residues, which decreased over time (Leidy & Sheets, 1980).

Impact on Soil and Water

The influence of rainfall on ethoprop retention in soil has been evaluated. In sandy soil, increased rainfall levels were found to deplete ethoprop concentration rapidly, affecting its effectiveness as a nematicide (Rahi, Rich, & Hodge, 1992). Additionally, ethoprop and its degradation in relation to temperature and soil organic matter have been extensively studied, showing that these factors significantly impact its degradation rate (Jones & Norris, 1998).

Nematode Control in Agriculture

Ethoprop has been evaluated for controlling nematodes in various crops. For example, its efficacy against Meloidogyne hapla on potatoes showed that physical incorporation before planting reduced tuber infection more effectively than water incorporation (Ingham, Morris, & Newcomb, 1991). In another study, ethoprop and disodium tetrathiocarbonate were tested as alternatives for nematode control in pineapple, with ethoprop showing effectiveness in reducing nematode damage and increasing yield (Sipes & Schmitt, 1995).

Analysis Techniques

Advanced techniques for analyzing ethoprop in environmental samples have been developed. For instance, a method using liquid-phase microextraction coupled with gas chromatography-mass spectrometry has been used for the analysis of ethoprop in water samples, highlighting its utility in environmental monitoring (Chen & Huang, 2006).

Residues in Agricultural Products

The presence of ethoprop residues in agricultural products like mint hay and oil has been documented. An analytical method was developed to determine itsconcentration in these products, showing traces of ethoprop in nearly all samples tested (Kiigemagi, Durand, Becerra, & Deinzer, 1990).

Environmental and Health Monitoring

Studies have also focused on environmental and health monitoring related to ethoprop use. For instance, a study conducted in Washington State involved biomonitoring of agricultural operators exposed to ethoprop, finding that actual exposures were significantly lower than those estimated from existing data (Lunchick, Honeycutt, & Klonne, 2005). Furthermore, the impact of ethoprop on non-target terrestrial and aquatic biota under Mediterranean crop-based scenarios has been evaluated, emphasizing the importance of understanding pesticide transfer pathways in the environment (Leitão et al., 2014).

Future Directions

The U.S. Environmental Protection Agency (EPA) is announcing new mitigation measures for three additional organophosphate pesticides: ethoprop, phosmet, and tribufos . This suggests that there will be more regulations and safety measures implemented for the use of Ethoprop in the future .

properties

IUPAC Name

1-[ethoxy(propylsulfanyl)phosphoryl]sulfanylpropane
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InChI

InChI=1S/C8H19O2PS2/c1-4-7-12-11(9,10-6-3)13-8-5-2/h4-8H2,1-3H3
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InChI Key

VJYFKVYYMZPMAB-UHFFFAOYSA-N
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Canonical SMILES

CCCSP(=O)(OCC)SCCC
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Molecular Formula

C8H19O2PS2
Record name ETHOPROPHOS
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DSSTOX Substance ID

DTXSID4032611
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Molecular Weight

242.3 g/mol
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Physical Description

Ethorop is one of a family of organophosphorus pesticides. It is combustible though it may require some effort to ignite. It is very toxic by skin absorption and inhalation. It may or may not be water soluble., Pale yellow liquid; [Merck Index] Colorless to yellow liquid with a strong odor of mercaptans; [Reference #1], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

187 to 196 °F at 0.2 mmHg (EPA, 1998), 86-91 °C @ 0.2 mm Hg, at 0.03kPa: 86-91 °C
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Solubility

Readily sol in most organic solvents, SOLUBLE IN KEROSENE, Solubility >300 g/kg @ 20 °C in acetone, ethanol, xylene, 1,2-dichloroethane, diethyl ether, ethyl acetate, petroleum spirit, cyclohexane, In water, 750 mg/l @ 20-25 °C, Solubility in water, g/100ml at 20 °C: 0.075
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Density

1.094 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.094 g/cu cm @ 20 °C, Relative density (water = 1): 1.09
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Vapor Density

Relative vapor density (air = 1): 8.4
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Vapor Pressure

0.00035 mmHg at 78.8 °F (EPA, 1998), 0.00035 [mmHg], 3.8X10-4 mm Hg @ 20-25 °C, Vapor pressure, Pa at 20-25 °C: 0.05
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The first essential step in the initiation of the delayed neuropathic effect of an organophosphate is phosphorylation of a target protein in the nervous system. The protein has esteratic enzyme activity. The phosphorylation, which was originally studied radiochemically, can be monitored conveniently as progressive inhibition of the activity of this enzyme, which is now referred to as Neuropathy Target Esterase (NTE or Neurotoxic Esterase)... . The second, and equally essential, step is the transformation of the phosphorylated NTE to a modified form: one of the remaining ester bonds of the inhibitor molecule attached to the NTE active site undergoes a biochemical cleavage leaving an ionized acidic residue bound to the protein: this residue is negatively charged and the reaction is referred to as "aging". Both inhibition and aging of inhibited NTE are essential to initiate neuropathy, but the role of the negative charge in the initiation of axonal degeneration is not known. The process of "aging" of inhibited NTE has some analogy with the better-known "aging" of inhibited AChE. However, the analogy does not last above the level of enzyme inhibition. Acute toxicity arises directly from the loss of catalytic activity of AChE, leading to accumulation of excess physiological substrate. Mere loss of catalytic activity of NTE (without aging) does not initiate neuropathy. There is no evidence of a deleterious accumulation of a physiological substrate for NTE or lack of hydrolysis products after inhibition in vivo, and the effect of the negative charge may be focused on some quite separate process. /Organophosphorus Pesticides/
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Product Name

Ethoprophos

Color/Form

Pale yellow liquid, Pale yellow oil

CAS RN

13194-48-4
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Melting Point

-13 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethoprop
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Ethoprop
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Ethoprop
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Ethoprop

Citations

For This Compound
4,210
Citations
CA Laetz, DH Baldwin, V Hebert, JD Stark… - … science & technology, 2013 - ACS Publications
In western North America, mixtures of current use pesticides have been widely detected in streams and other aquatic habitats for threatened and endangered Pacific salmon and …
Number of citations: 41 pubs.acs.org
PS Chen, SD Huang - Talanta, 2006 - Elsevier
A technique for the analysis of organophosphorus pesticides (ethoprop, diazinon, disulfoton, fenthion) in aqueous sample using liquid-phase microextraction (LPME), coupled with gas …
Number of citations: 138 www.sciencedirect.com
RG Ames, JW Stratton - Archives of Environmental Health: An …, 1991 - Taylor & Francis
… ed in 11.8 lblacre (5.36 kg) of the active ingredient, Ethoprop, … Ethoprop is reported to be efficacious for approximately 6 wk … Direct community exposure to Ethoprop was not probable …
Number of citations: 52 www.tandfonline.com
TW Hunt, RB Leidy, TJ Sheets, HE Duncan - Bulletin of environmental …, 1981 - Springer
… Ethoprop is applied at rates of 1.7 to 6.7 kg/ha as a preplant incorporated treatment. Ethoprop is … method of analysis and to determine the residues of ethoprop in selected vegetables. …
Number of citations: 10 link.springer.com
H Mojtahedi, GS Santo, JN Pinkerton - Journal of Nematology, 1991 - ncbi.nlm.nih.gov
… chitwoodi J2 in potato field soil previously exposed to ethoprop than in unexposed soil or … after the last application of ethoprop. The limited downward movement of ethoprop in the soil, …
Number of citations: 29 www.ncbi.nlm.nih.gov
RL Jones, FA Norris - Journal of nematology, 1998 - ncbi.nlm.nih.gov
… affecting degradation rates of ethoprop in soils under normal … Degradation of ethoprop also continues in subsurface soils, … of both aldicarb residues and ethoprop. For aldicarb, …
Number of citations: 66 www.ncbi.nlm.nih.gov
A Vilardebo, R Guerout - Nematropica, 1976 - journals.flvc.org
The new grandular nematicides phenamiphos, ethoprop and carbofuran have been evaluated in a series of experiments in West Africa. Recommendations are that phenamiphos (3g ai)…
Number of citations: 15 journals.flvc.org
GS Santo, JH Wilson - Nematropica, 1990 - journals.flvc.org
Ethoprop, cadusafos (FMC 67825) and 1, 3-D were evaluated for control of Meloidogyne chitwoodi on'Russet Burbank'potato (Solanum tuberosum). Based on tuber infection, cadusafos …
Number of citations: 16 journals.flvc.org
WA Rhode, AW Johnson, CC Dowler… - Journal of …, 1980 - journals.flvc.org
… No benefit was found from ethoprop applied to DD-MENCS-treated plots before the planting … were not significantly suppressed by ethoprop alone. Concentrations of ethoprop in the 0-15…
Number of citations: 22 journals.flvc.org
SP Huang, IC Resende, DE De Souza… - Journal of …, 1983 - ncbi.nlm.nih.gov
Egg hatch of Meloidogyne exigua was significantly inhibited in 14 days pretreatment with aldicarb, ethoprop, or carbofnran at concentrations higher than 0.1 μg/ml; these eggs were …
Number of citations: 18 www.ncbi.nlm.nih.gov

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